Ethyl 4-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-4-oxobutanoate
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Overview
Description
Ethyl 4-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-4-oxobutanoate is a complex organic compound that features a piperidine ring substituted with a 4-chlorobenzyl group and an ethyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-4-oxobutanoate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the 4-Chlorobenzyl Group: This step involves the reaction of the piperidine derivative with 4-chlorobenzyl chloride under basic conditions to form the 4-chlorobenzyl-substituted piperidine.
Attachment of the Ethyl Ester Moiety: The final step involves esterification, where the piperidine derivative reacts with ethyl 4-oxobutanoate under acidic or basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring or the 4-chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Ethyl 4-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-4-oxobutanoate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-4-oxobutanoate involves its interaction with specific molecular targets. The piperidine ring and the 4-chlorobenzyl group are likely to play a crucial role in binding to these targets, potentially affecting their function. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(4-(((4-methylbenzyl)oxy)methyl)piperidin-1-yl)-4-oxobutanoate
- Ethyl 4-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-4-oxobutanoate
- Ethyl 4-(4-(((4-bromobenzyl)oxy)methyl)piperidin-1-yl)-4-oxobutanoate
Uniqueness
Ethyl 4-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-4-oxobutanoate is unique due to the presence of the 4-chlorobenzyl group, which can impart specific chemical and biological properties. This makes it distinct from similar compounds with different substituents, such as methyl, fluorine, or bromine, which may exhibit different reactivity and interactions with molecular targets.
Biological Activity
Ethyl 4-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-4-oxobutanoate, identified by its CAS number 1396768-27-6, is a compound featuring a piperidine moiety that has garnered interest due to its potential biological activities. This article delves into the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is C19H26ClNO4, with a molecular weight of 367.9 g/mol. The structure includes a piperidine ring, which is known for its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C₁₉H₂₆ClNO₄ |
Molecular Weight | 367.9 g/mol |
CAS Number | 1396768-27-6 |
Antimicrobial Activity
Research indicates that compounds with similar piperidine structures exhibit notable antimicrobial properties. In a study focusing on various derivatives, compounds containing piperidine moieties demonstrated significant antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis, with varying degrees of effectiveness against other bacteria like Staphylococcus aureus and Escherichia coli . The mechanism often involves the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
Enzyme Inhibition
Piperidine derivatives have also been shown to possess enzyme inhibitory effects. For instance, compounds similar to this compound have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and urease. These enzymes are critical in various physiological processes, and their inhibition can lead to therapeutic benefits in conditions like Alzheimer's disease and urinary tract infections .
Case Studies and Research Findings
-
Antibacterial Screening :
A series of piperidine derivatives were synthesized and screened for antibacterial activity. The most active compounds showed IC50 values indicating strong inhibition against urease and AChE, suggesting potential applications in treating infections and neurological disorders . -
Molecular Docking Studies :
Molecular docking studies have elucidated the interaction between these compounds and target proteins at the molecular level. For example, docking simulations indicated that this compound could effectively bind to bacterial targets, enhancing its antimicrobial efficacy . -
Pharmacological Profiles :
The pharmacological profiles of similar piperidine compounds suggest they may also exhibit hypoglycemic effects, making them candidates for diabetes management . These effects are attributed to their ability to modulate insulin signaling pathways.
Properties
IUPAC Name |
ethyl 4-[4-[(4-chlorophenyl)methoxymethyl]piperidin-1-yl]-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26ClNO4/c1-2-25-19(23)8-7-18(22)21-11-9-16(10-12-21)14-24-13-15-3-5-17(20)6-4-15/h3-6,16H,2,7-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRGFDUYTLJXCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CCC(CC1)COCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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